molecular formula C18H17N3O5 B10982489 N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10982489
M. Wt: 355.3 g/mol
InChI Key: MWGXHYAZHMTXRN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, a furan ring, and a pyridazinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the pyridazinone-furan intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone could produce dihydropyridazinones.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3,5-dimethoxyphenyl)-2-(3-(pyridin-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan and pyridazinone moieties, along with the dimethoxyphenyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H17N3O5/c1-24-13-8-12(9-14(10-13)25-2)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-26-16/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

MWGXHYAZHMTXRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC

Origin of Product

United States

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